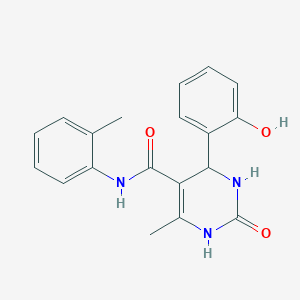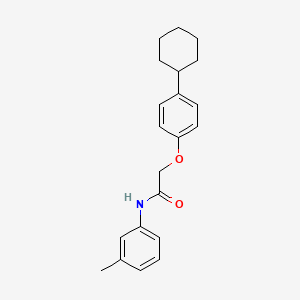![molecular formula C16H15ClN2O3S B5138204 N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide inhibits NAE, which is responsible for the activation of the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 is then conjugated to cullin proteins, which are part of the E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent degradation of proteins involved in cell cycle regulation, DNA repair, and apoptosis. N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide disrupts this process by preventing the activation of NEDD8, leading to the accumulation of these proteins and ultimately inducing cell death.
Biochemical and Physiological Effects
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and sensitize cancer cells to radiation therapy. N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide in lab experiments is its potency as an inhibitor of NAE. This allows for the study of the ubiquitin-proteasome pathway and its role in cancer cell survival. However, one limitation of using N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide is its potential toxicity to normal cells. This can make it difficult to study the effects of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide on non-cancerous cells and tissues.
Orientations Futures
There are several future directions for the study of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide. One area of research is the development of more selective inhibitors of NAE. This could reduce the potential toxicity of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide to normal cells and tissues. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide. This could help to identify patients who are most likely to benefit from treatment with N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide. Finally, the combination of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide with other cancer therapies, such as radiation and chemotherapy, is an area of active research. This could improve the efficacy of these treatments and reduce the development of resistance to therapy.
Conclusion
In conclusion, N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide is a small molecule inhibitor that has shown promise as a potential cancer treatment. Its potent inhibition of NAE has been shown to induce cell death in a variety of cancer cell lines. The development of more selective inhibitors and the identification of biomarkers are future directions for the study of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide. The combination of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide with other cancer therapies is also an area of active research.
Méthodes De Synthèse
The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the thioether linkage between the 4-chlorophenyl and ethyl groups. This reaction is typically carried out using a thiol and an alkyl halide in the presence of a base. The final step involves the nitration of the benzamide ring to produce the nitro group. The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide has been shown to induce cell death in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-14(3-2-4-15(11)19(21)22)16(20)18-9-10-23-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVFVVGXHCAMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)

![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)
![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138156.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)



![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)
![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)
![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5138224.png)